molecular formula C8H8N2O3 B179123 1-(5-Amino-2-nitrophenyl)ethanone CAS No. 16994-13-1

1-(5-Amino-2-nitrophenyl)ethanone

Cat. No.: B179123
CAS No.: 16994-13-1
M. Wt: 180.16 g/mol
InChI Key: OZXKGJXFDISTBG-UHFFFAOYSA-N
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Description

1-(5-Amino-2-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-aminoacetophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step employs hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Amino-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

1-(5-Amino-2-nitrophenyl)ethanone serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable for creating more complex molecules.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionMajor Products
ReductionNitro group can be reduced to an amino group1-(5-Amino-2-aminophenyl)ethanone
SubstitutionAmino group can participate in nucleophilic substitutionVarious substituted derivatives
OxidationEthanone moiety can be oxidized to a carboxylic acid1-(5-Amino-2-nitrophenyl)acetic acid

Biology

In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets, which can lead to significant therapeutic effects.

Table 2: Biological Activity Data

ActivityMechanism of ActionReference
Antimicrobial EffectsDisruption of bacterial cell wall synthesis
Anticancer ActivityInduction of apoptosis in cancer cells

Medicine

The compound is being explored as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes, particularly in treating infections and cancer.

Case Study: Anticancer Properties

A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of key signaling pathways.

Industry

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows it to be incorporated into various materials, enhancing their functionality.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-nitrophenyl)ethanone involves its interaction with various molecular targets. The amino and nitro groups can form hydrogen bonds and participate in redox reactions, influencing biological pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and interact with cellular receptors .

Comparison with Similar Compounds

Uniqueness: 1-(5-Amino-2-nitrophenyl)ethanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Biological Activity

1-(5-Amino-2-nitrophenyl)ethanone, with the molecular formula C8_8H8_8N2_2O3_3 and CAS number 16994-13-1, is an organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features an amino group and a nitro group on a phenyl ring, contributing to its reactivity and biological properties. The compound can be synthesized through several methods, including:

  • Nitration of 2-aminoacetophenone : This involves treating 2-aminoacetophenone with concentrated nitric acid and sulfuric acid, followed by reduction using hydrogen gas in the presence of a palladium catalyst.
  • Industrial Production : Large-scale production often employs optimized nitration and reduction processes to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the amino and nitro groups allows for:

  • Hydrogen bonding : This facilitates interactions with enzymes and receptors.
  • Redox reactions : The compound can act as an electron donor or acceptor, influencing cellular signaling pathways.

These interactions can modulate enzyme activities, potentially leading to therapeutic effects in various biological systems.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study evaluating similar nitrophenyl compounds found that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), with some compounds showing IC50_{50} values significantly lower than standard treatments like cisplatin .

CompoundCell LineIC50_{50} (µM)Comparison to Cisplatin
5eMDA-MB-2310.478.75 times more potent
5fMDA-MB-231Not specifiedMore potent
5lMDA-MB-231Not specifiedMore potent

The ability of these compounds to induce apoptosis in cancer cells was also noted, with significant increases in the Sub-G1 phase observed during cell cycle analysis, indicating effective apoptosis induction .

Study on Anticancer Effects

A recent study synthesized a series of compounds related to this compound and tested their cytotoxic effects against multiple cancer cell lines. The results demonstrated that several derivatives were more potent than established chemotherapeutics, highlighting the potential for developing new anticancer agents based on this compound's structure .

Mechanistic Insights

Further mechanistic studies revealed that these compounds could alter nuclear morphology in treated cells, indicating their role in triggering apoptotic pathways. This effect was particularly pronounced at higher concentrations (10 µM and above), reinforcing their potential as therapeutic agents in oncology .

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(5-Amino-2-nitrophenyl)ethanone, and how are nitro group regioselectivity challenges addressed?

Methodological Answer:
Synthesis typically involves nitration and amination of precursor acetophenone derivatives. For example:

  • Step 1: Nitration of 1-(2-aminophenyl)ethanone under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration.
  • Step 2: Reduction or protection of the amino group during nitration to prevent undesired side reactions.
  • Regioselectivity Control: Use steric or electronic directing groups (e.g., methoxy substituents) to favor nitration at the 5-position. Evidence from analogous compounds (e.g., 1-(2-hydroxy-5-nitrophenyl)ethanone) shows that substituent positioning significantly influences reactivity .

Q. Basic: How is the purity of this compound validated in research settings?

Methodological Answer:
Purity is assessed via:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm absence of impurities by comparing observed peaks with reference spectra (e.g., NIST data for similar ethanones) .
    • Mass Spectrometry (EI): Match molecular ion peaks ([M]⁺) and fragmentation patterns to theoretical values .
  • Chromatographic Methods: HPLC or GC with standardized columns (e.g., DB-5MS for GC) to verify retention times and peak homogeneity .

Q. Advanced: What strategies resolve contradictions in spectral data during structural characterization?

Methodological Answer:
Contradictions (e.g., unexpected IR carbonyl stretches or NMR splitting patterns) are addressed by:

  • Cross-Validation: Compare data across multiple techniques (e.g., IR carbonyl bands vs. NMR ketone signals) .
  • Computational Validation: Use density functional theory (DFT) to simulate NMR/IR spectra and compare with experimental results .
  • Isotopic Labeling: For ambiguous proton environments, deuterated analogs can clarify splitting patterns .

Q. Advanced: How can molecular docking and ADMET studies predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Tools like AutoDock Vina or PyRx assess binding affinity to target proteins (e.g., HER2 for anticancer activity). For example, similar ethanones show strong binding to kinase domains due to nitro and amino group interactions .
  • ADMET Predictions: SwissADME evaluates Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). The nitro group may reduce bioavailability but enhance target specificity .
  • Contradiction Note: Conflicting toxicity predictions (e.g., Ames test positivity for nitro compounds) require experimental validation .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact (P261/P262 precautions) .
  • Toxicity Mitigation: Limited toxicological data necessitate treating the compound as potentially mutagenic. Store in amber vials to prevent photodegradation .

Q. Advanced: What challenges arise in optimizing reaction yields for its synthesis, and how are they mitigated?

Methodological Answer:

  • Challenge 1: Competing nitration at the 3-position. Solution: Use bulky solvents (e.g., DCE) or low temperatures to favor 5-position selectivity .
  • Challenge 2: Amino group oxidation during nitration. Solution: Protect the amino group as an acetyl derivative before nitration, followed by deprotection .
  • Yield Optimization: Design of Experiments (DoE) models (e.g., Taguchi methods) can optimize temperature, stoichiometry, and reaction time .

Q. Advanced: How do electronic effects of substituents influence its reactivity in heterocyclic synthesis?

Methodological Answer:

  • Electron-Withdrawing Nitro Group: Activates the phenyl ring for nucleophilic substitution at the para position, enabling pyrrole or indole annulation .
  • Amino Group: Acts as a directing group in cyclization reactions. For example, in palladium-catalyzed C–H activation, the amino group directs coupling to form fused heterocycles .
  • Case Study: Analogous compounds (e.g., 1-(2-amino-4-bromophenyl)ethanone) undergo Buchwald–Hartwig amination to generate bioactive heterocycles .

Properties

IUPAC Name

1-(5-amino-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXKGJXFDISTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423575
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16994-13-1
Record name Ethanone, 1-(5-amino-2-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-acetyl-trifluoroacetylaminobenzene as a starting material was slowly added dropwise to 20 mL of concentrated H2SO4 at −20° C. and the reaction mixture was stirred 30 minutes. Then, nitric acid was slowly added dropwise thereto over 10 minutes. The reaction mixture was continuously stirred for 2 hours. When the reaction was completed, ice water was poured into the reaction mixture. The reaction mixture was extracted twice with 50 mL of ethyl acetate. The organic layer was washed with a solution of sodium hydrogen carbonate and dried over anhydrous sodium sulfate. The ethyl acetate was then distilled off under reduced pressure to give an impure product. The impure produce was added to concentrated NH4OH and stirred at 50° C. for 1 hour. The reaction mixture was evaporated on a rotary evaporator and extracted with EtOAc and water, and purified by silica gel column chromatography (hexane/EtOAc=3/1) to obtain the desired 3-acetyl-4-nitro-aminobenzene as a brown solid (54%).
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Synthesis routes and methods II

Procedure details

The starting material, about 10 mmol of 3-acetyl-trifluoroacetylaminobenzene was gradually added to about 20 ml of concentrated H2SO4 at about −20° C., and then stirred for about 30 minutes. Then, nitric acid was added for about 10 minutes. The solution was stirred for about 2 hours. After the reaction was completed, the solution was poured into ice water. An organic layer was extracted twice from the ice water with about 50 mL ethyl acetate, and was washed with sodium hydrogen carbonate solution. And then the organic layer was dried with sodium sulfate anhydride, and distilled under reduced pressure to remove ethyl acetoacetate. Concentrated NH4OH was added, and the solution was stirred at about 50° C. for about 1 hour. Then, the solution was evaporated using a rotary. Extraction was performed with EtOAc and water. Then, 3-acetyl-4-nitro-aminobenzene was obtained in a form of about 54% brown solid using silica gel column chromatography (Hexane/EtOAc=3/1).
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